molecular formula C10H12ClNO B1327091 3-[(4-Chlorobenzyl)oxy]azetidine CAS No. 897086-96-3

3-[(4-Chlorobenzyl)oxy]azetidine

Cat. No.: B1327091
CAS No.: 897086-96-3
M. Wt: 197.66 g/mol
InChI Key: JZNJIWGJZHPTBV-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)oxy]azetidine is a chemical compound with the molecular formula C10H12ClNO It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a 4-chlorobenzyl group attached via an oxygen atom

Scientific Research Applications

3-[(4-Chlorobenzyl)oxy]azetidine has several applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

  • Industry: : Used in the synthesis of specialty chemicals and materials with unique properties.

Safety and Hazards

“3-[(4-Chlorobenzyl)oxy]azetidine” is classified as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorobenzyl)oxy]azetidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorobenzyl)oxy]azetidine can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce any present carbonyl groups.

  • Substitution: : Nucleophilic substitution reactions can occur at the azetidine ring or the benzyl group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorobenzyl)oxy]azetidine depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Methylbenzyl)oxy]azetidine: Similar structure but with a methyl group instead of a chlorine atom.

    3-[(4-Fluorobenzyl)oxy]azetidine: Similar structure but with a fluorine atom instead of a chlorine atom.

    3-[(4-Bromobenzyl)oxy]azetidine: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

3-[(4-Chlorobenzyl)oxy]azetidine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can also affect the compound’s physical properties, such as its solubility and stability.

Properties

IUPAC Name

3-[(4-chlorophenyl)methoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)7-13-10-5-12-6-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNJIWGJZHPTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401277886
Record name Azetidine, 3-[(4-chlorophenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897086-96-3
Record name Azetidine, 3-[(4-chlorophenyl)methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897086-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azetidine, 3-[(4-chlorophenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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